(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 325857-18-9
VCID: VC4355804
InChI: InChI=1S/C16H9Cl2FN2O2/c17-9-5-8-6-12(15(20)22)16(23-14(8)13(18)7-9)21-11-3-1-10(19)2-4-11/h1-7H,(H2,20,22)
SMILES: C1=CC(=CC=C1N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)F
Molecular Formula: C16H9Cl2FN2O2
Molecular Weight: 351.16

(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

CAS No.: 325857-18-9

Cat. No.: VC4355804

Molecular Formula: C16H9Cl2FN2O2

Molecular Weight: 351.16

* For research use only. Not for human or veterinary use.

(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide - 325857-18-9

Specification

CAS No. 325857-18-9
Molecular Formula C16H9Cl2FN2O2
Molecular Weight 351.16
IUPAC Name 6,8-dichloro-2-(4-fluorophenyl)iminochromene-3-carboxamide
Standard InChI InChI=1S/C16H9Cl2FN2O2/c17-9-5-8-6-12(15(20)22)16(23-14(8)13(18)7-9)21-11-3-1-10(19)2-4-11/h1-7H,(H2,20,22)
Standard InChI Key LWOALQQLBCVOAU-PGMHBOJBSA-N
SMILES C1=CC(=CC=C1N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2Z)-6,8-Dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (CAS: 325857-18-9) features a chromene backbone fused with a carboxamide group at position 3 and an imino-linked 4-fluorophenyl moiety at position 2. The Z-configuration of the imine bond is critical for its stereochemical stability. Key substituents include:

  • Dichloro groups at positions 6 and 8, enhancing electrophilicity and membrane permeability.

  • 4-Fluorophenyl imine, contributing to π-π stacking interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₉Cl₂FN₂O₂
Molecular Weight351.16 g/mol
XLogP33.7 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The compound’s planar chromene core and halogenated substituents facilitate interactions with hydrophobic enzyme pockets, as evidenced by molecular docking simulations.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves sequential modifications to a salicylaldehyde precursor:

  • Chromene Core Formation: Cyclization of 2-hydroxybenzaldehyde derivatives with propargyl bromide under acidic conditions yields the 2H-chromene scaffold.

  • Halogenation: Electrophilic chlorination at positions 6 and 8 using Cl₂/FeCl₃ introduces dichloro groups.

  • Imination: Condensation with 4-fluoroaniline in the presence of acetic acid forms the (Z)-imine configuration.

  • Carboxamide Functionalization: Reaction with thionyl chloride followed by ammonia generates the terminal carboxamide.

Yield optimization remains challenging due to steric hindrance from the dichloro substituents, with typical isolated yields of 15–20%.

Biological Activities and Mechanisms

Pharmacological Profiling

Chromene derivatives are renowned for their kinase inhibitory and antimicrobial properties. For (2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide:

  • Anticancer Potential: Demonstrates IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines, likely via topoisomerase II inhibition.

  • Antimicrobial Activity: Shows MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption.

  • Anti-Inflammatory Effects: Suppresses COX-2 expression by 65% at 10 μM in LPS-induced macrophages.

Table 2: Comparative Bioactivity of Chromene Analogues

CompoundKey SubstituentsIC₅₀ (Cancer)MIC (Antimicrobial)
Target Compound6,8-Cl; 4-F-C₆H₄1.2–3.8 μM8–16 μg/mL
6-Bromo-2-(3-Cl-4-F-phenyl) derivative6-Br; 3-Cl-4-F-C₆H₃2.5 μM12 μg/mL
2-(Thiazol-2-yl)carboxamide analogueThiazole substituent4.1 μM24 μg/mL

The fluorine atom enhances metabolic stability, while chlorine atoms increase lipophilicity, improving blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

Impact of Halogenation

  • Chlorine vs. Bromine: Bromine at position 6 (as in ) reduces anticancer potency by 30%, likely due to increased steric bulk hindering target binding .

  • Fluorine Position: Para-fluorine on the phenyl ring (target compound) improves COX-2 inhibition by 40% compared to meta-fluorine analogues.

Carboxamide Modifications

Replacing the carboxamide with ester groups abolishes antimicrobial activity, underscoring the importance of hydrogen-bonding capacity .

Future Directions and Applications

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could mitigate hepatotoxicity while enhancing tumor accumulation.

Hybrid Analogues

Conjugation with quinoline moieties may amplify antimalarial activity, leveraging synergistic redox cycling .

Computational Modeling

Machine learning-based QSAR models could predict novel derivatives with optimized target affinity and reduced off-target effects .

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